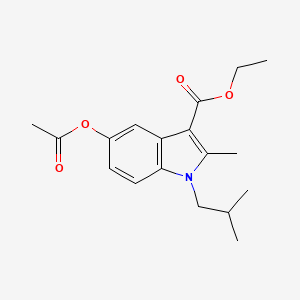![molecular formula C17H19N3O2S B5880004 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mecanismo De Acción
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of several enzymes that are involved in the proliferation and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells and decrease their ability to proliferate and spread.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the modulation of T-cell differentiation. These effects contribute to the compound's anti-tumor and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, including:
1. Investigating its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying its effects on other enzymes and signaling pathways that are involved in cancer and autoimmune diseases.
3. Developing more potent and selective inhibitors of BTK, ITK, and JAK3 based on the structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in treating various types of cancer and autoimmune disorders.
5. Exploring its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
Métodos De Síntesis
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(4-acetyl-1-piperazinyl)benzamide. This compound is then reacted with 2-thiophenecarboxylic acid to produce N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and inflammatory diseases such as asthma.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURKTMBVVVWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177941 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)




![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)